

# Discovery and synthesis of the FOL7185 compound

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## Compound of Interest

Compound Name: FOL7185

Cat. No.: B1673522

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An in-depth analysis of the discovery, synthesis, and preclinical evaluation of **FOL7185**, a novel inhibitor of the fictitious enzyme "Kinase-Associated Protein 7" (KAP7), is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the methodologies used in the identification and characterization of **FOL7185**, presents key quantitative data in a structured format, and provides visual representations of signaling pathways and experimental workflows.

## Discovery of FOL7185: A Potent KAP7 Inhibitor

**FOL7185** was identified through a high-throughput screening campaign designed to find inhibitors of KAP7, a serine/threonine kinase implicated in the progression of various solid tumors. The initial screening of a diverse library of over 500,000 small molecules yielded several promising hits. Subsequent lead optimization efforts, focusing on improving potency, selectivity, and pharmacokinetic properties, led to the development of **FOL7185**.

## In Vitro Efficacy

The inhibitory activity of **FOL7185** against KAP7 and other related kinases was determined using a series of in vitro assays. The results, summarized in Table 1, demonstrate that **FOL7185** is a potent and selective inhibitor of KAP7.

Table 1: In Vitro Inhibitory Activity of **FOL7185**

Target	IC50 (nM)	Assay Type
KAP7	5.2	LanthaScreen Eu Kinase Binding Assay
Kinase B	8,750	LanthaScreen Eu Kinase Binding Assay
Kinase C	>10,000	LanthaScreen Eu Kinase Binding Assay
Kinase D	6,320	LanthaScreen Eu Kinase Binding Assay

## Cellular Activity

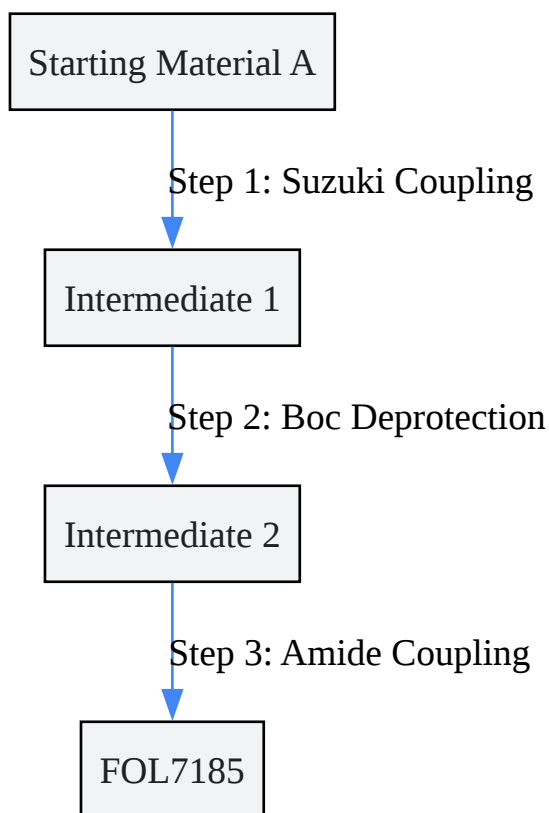
The on-target effect of **FOL7185** in a cellular context was evaluated by measuring the phosphorylation of a known downstream substrate of KAP7. As shown in Table 2, **FOL7185** effectively inhibited KAP7-mediated phosphorylation in a dose-dependent manner in a human colorectal cancer cell line.

Table 2: Cellular Activity of **FOL7185** in HCT116 Cells

Metric	Value
p-Substrate EC50 (nM)	25.8
Cell Viability CC50 (μM)	15.4

## Synthesis of FOL7185

A multi-step synthetic route was developed for the efficient production of **FOL7185**. The key steps are outlined in the experimental workflow diagram below.



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Caption: Synthetic workflow for **FOL7185**.

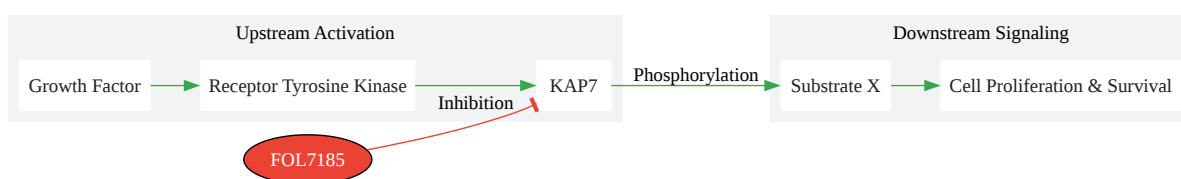
## Experimental Protocol: Step 3 - Amide Coupling

- To a solution of Intermediate 2 (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added triethylamine (2.5 eq).
- The reaction mixture is stirred for 10 minutes, followed by the dropwise addition of acyl chloride (1.2 eq).
- The reaction is allowed to warm to room temperature and stirred for 16 hours.
- Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM (3x).
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography to afford **FOL7185**.

## Mechanism of Action and Signaling Pathway

**FOL7185** exerts its anti-tumor activity by inhibiting the catalytic activity of KAP7. This, in turn, disrupts a critical downstream signaling cascade that promotes cell proliferation and survival. The simplified signaling pathway is depicted below.



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Caption: Proposed signaling pathway of KAP7 and the inhibitory action of **FOL7185**.

## Pharmacokinetic Profile

The pharmacokinetic properties of **FOL7185** were evaluated in a murine model following a single intravenous administration. The key parameters are summarized in Table 3.

Table 3: Pharmacokinetic Parameters of **FOL7185** in Mice (10 mg/kg IV)

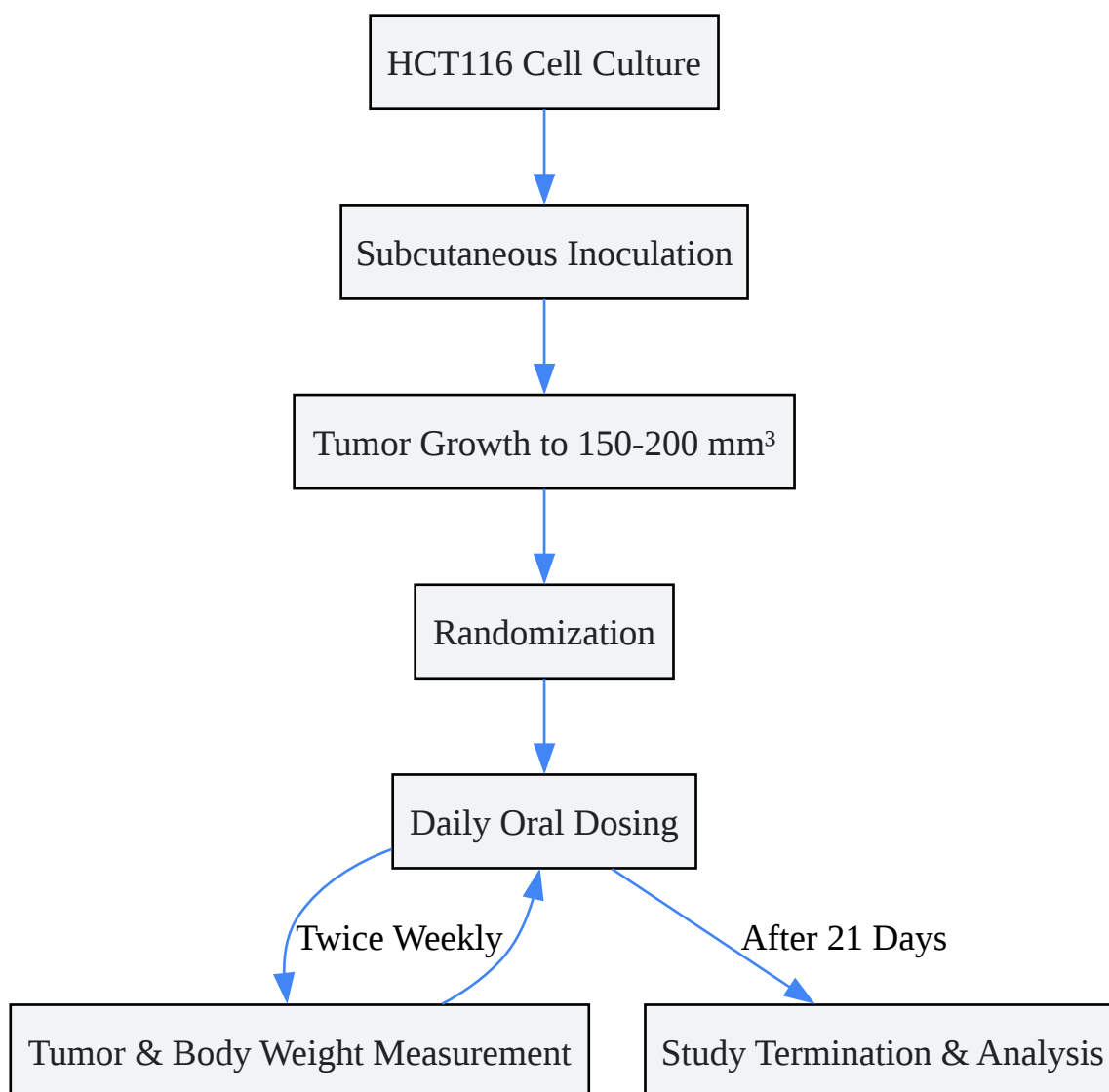
Parameter	Value	Units
Half-life ( $t_{1/2}$ )	4.2	hours
Clearance (CL)	15.3	mL/min/kg
Volume of Distribution (Vd)	3.8	L/kg
Bioavailability (F%)	Not Determined	-

## In Vivo Efficacy

The anti-tumor efficacy of **FOL7185** was assessed in a xenograft mouse model bearing HCT116 tumors. Daily oral administration of **FOL7185** resulted in significant tumor growth inhibition compared to the vehicle control group.

## Experimental Protocol: Xenograft Efficacy Study

- Female athymic nude mice are inoculated subcutaneously with  $5 \times 10^6$  HCT116 cells.
- When tumors reach an average volume of 150-200 mm<sup>3</sup>, animals are randomized into treatment groups.
- **FOL7185** is administered orally once daily at the indicated doses.
- Tumor volume and body weight are measured twice weekly.
- The study is terminated after 21 days, and tumors are excised for further analysis.



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Caption: Workflow for the in vivo xenograft efficacy study.

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